molecular formula C19H17F2NO3 B2504564 N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622350-13-4

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2504564
CAS No.: 622350-13-4
M. Wt: 345.346
InChI Key: MTPKLWBLGRCBGV-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative characterized by a benzofuran core substituted with three methyl groups (at positions 3, 5, and 6) and a carboxamide-linked 4-(difluoromethoxy)phenyl moiety.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3/c1-10-8-15-12(3)17(25-16(15)9-11(10)2)18(23)22-13-4-6-14(7-5-13)24-19(20)21/h4-9,19H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKLWBLGRCBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core substituted with a difluoromethoxy group and a carboxamide functional group. Its molecular formula is C17H16F2NO3C_{17}H_{16}F_2NO_3, and it has a molecular weight of approximately 335.31 g/mol. The presence of the difluoromethoxy group is believed to enhance its biological activity by influencing its interaction with biological targets.

Antitumor Activity

Benzofuran derivatives, including this compound, have demonstrated significant antitumor properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • In vitro Studies : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, certain benzofuran compounds have shown IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines (A2780) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as NF-κB, which plays a critical role in cancer cell survival .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has also been extensively studied.

  • Activity Against Bacteria : Compounds similar to this compound have shown promising results against various bacterial strains. For example, certain derivatives were found to have minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
  • Antifungal Properties : In addition to antibacterial activity, some benzofuran derivatives exhibit antifungal properties, making them candidates for developing new antimicrobial agents .

Other Biological Activities

Benzofuran compounds are also noted for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and reduce pain perception in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntitumorA2780 (Ovarian Cancer)11 - 12 μM
AntimicrobialMycobacterium tuberculosis2 μg/mL
AntifungalVarious fungal strainsVaries
Anti-inflammatoryIn vitro modelsNot specified

Case Study: Synthesis and Evaluation

A recent study synthesized a series of benzofuran derivatives based on the lead compound this compound. The synthesized compounds were evaluated for their biological activities:

  • Synthesis Method : Microwave-assisted synthesis was employed for efficiency.
  • Evaluation Results : Among the synthesized compounds, several exhibited significant growth inhibition against multiple cancer cell lines with GI50 values below 5 μM.

Comparison with Similar Compounds

Key observations :

  • Roflumilast exhibits sub-nanomolar potency in neutrophils and broad efficacy across immune cells, attributed to its difluoromethoxy group and optimized substituents .
  • Piclamilast shows comparable potency but lacks the metabolic stability of roflumilast due to differences in substitution patterns.
  • Cilomilast and rolipram are significantly less potent, highlighting the importance of the difluoromethoxy and cyclopropylmethoxy groups in enhancing PDE4 binding .

Mechanistic and Therapeutic Implications

Cell-Specific Anti-Inflammatory Effects

  • Neutrophils and eosinophils: Roflumilast and its analogs inhibit reactive oxygen species (ROS) and leukotriene B4 (LTB4) production at low nM concentrations, suggesting that N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide may similarly target terminal inflammatory effector cells .

Metabolic Considerations

However, this hypothesis requires experimental validation.

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